molecular formula C14H40O6Si8 B168674 Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- CAS No. 118086-93-4

Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-

Cat. No.: B168674
CAS No.: 118086-93-4
M. Wt: 529.14 g/mol
InChI Key: BSNFDCUOBXVBQP-UHFFFAOYSA-N
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Description

This compound belongs to the organo-silicone family, characterized by a trisiloxane backbone (three silicon atoms connected by oxygen bridges) with a 1,2-ethanediyl (ethylene) linkage between two modified siloxane units. Each subunit contains a dimethylsilyloxy group (-O-Si(CH₃)₂) and tetramethyl substitutions (1,1,5,5-tetramethyl), contributing to its unique physicochemical properties. Such trisiloxanes are widely used as surfactants due to their ability to reduce surface tension and enhance spreading on hydrophobic surfaces, even at low concentrations . However, their environmental and biological toxicity, particularly to pollinators like honey bees, has raised concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- typically involves the reaction of trisiloxane derivatives with dimethylsilyl and ethanediyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for precise control over reaction parameters and efficient production. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions

Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the trisiloxane backbone .

Major Products

The major products formed from these reactions include silanol derivatives, reduced siloxane units, and substituted trisiloxane compounds, each with distinct chemical and physical properties .

Scientific Research Applications

Material Science

Trisiloxane compounds are known for their excellent thermal stability and hydrophobic properties. These characteristics make them suitable for use in:

  • Coatings : Used as additives in paints and coatings to enhance water repellency and durability.
  • Sealants : Effective in silicone sealants due to their ability to form strong bonds with various substrates.

Case Study : Research has shown that incorporating trisiloxanes into polymer matrices improves mechanical properties and thermal stability. For instance, a study demonstrated that adding trisiloxane to epoxy resins significantly increased their resistance to thermal degradation .

Agriculture

In agricultural applications, trisiloxanes serve as surfactants that improve the efficacy of pesticides and herbicides:

  • Pesticide Formulations : They enhance the spread and adhesion of active ingredients on plant surfaces.
  • Soil Wetting Agents : Trisiloxanes can improve soil moisture retention and distribution.

Case Study : A field trial indicated that using a trisiloxane-based surfactant in herbicide formulations resulted in a 20% increase in weed control efficacy compared to traditional surfactants .

Cosmetics and Personal Care

Trisiloxanes are widely utilized in cosmetic formulations due to their skin-conditioning properties:

  • Emollients : They provide a smooth feel and enhance the spreadability of creams and lotions.
  • Hair Care Products : Used in shampoos and conditioners to impart shine and reduce frizz.

Case Study : A comparative study on hair conditioners revealed that formulations containing trisiloxanes resulted in significantly improved hair smoothness and reduced static compared to those without .

Data Table of Applications

FieldApplication TypeBenefitsReference
Material ScienceCoatingsEnhanced water repellency
Material ScienceSealantsStrong bonding with substrates
AgriculturePesticide FormulationsImproved spread and adhesion
AgricultureSoil Wetting AgentsBetter moisture retention
CosmeticsEmollientsSmooth feel, enhanced spreadability
CosmeticsHair Care ProductsIncreased shine, reduced frizz

Mechanism of Action

The mechanism of action of Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s siloxane backbone provides flexibility, allowing it to adapt to various molecular environments. This adaptability is crucial for its function as a surfactant and emulsifier, where it reduces surface tension and stabilizes emulsions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Trisiloxane Compounds

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (CAS 18586-22-6)

  • Structure : Features a trisiloxane backbone with phenyl groups at the 3,3-positions and tetramethyl substitutions at 1,1,5,5-positions. Lacks the ethylene linkage and dimethylsilyloxy groups present in the target compound.
  • Properties : The phenyl groups enhance hydrophobicity and thermal stability compared to the target compound’s ethanediyl and dimethylsilyloxy substituents. This makes it suitable for high-temperature applications, such as silicone resin intermediates .
  • Toxicity: Limited data on ecological impact, but phenyl-substituted siloxanes are generally less studied for bee toxicity compared to surfactant-type trisiloxanes .

Fluorinated Trisiloxanes (e.g., CAS 94237-07-7)

  • Structure : Contains fluorinated alkyl chains (e.g., tridecafluorooctyl) at the 3-position and trimethylsilyloxy groups.
  • Properties : Fluorination increases chemical inertness and resistance to degradation, leading to environmental persistence. These compounds are used in coatings and firefighting foams but pose risks due to bioaccumulation .
  • Toxicity: Fluorinated trisiloxanes may exhibit different toxicological profiles compared to non-fluorinated variants, though data on synergistic effects with pesticides are lacking .

1,1,3,3,5,5-Hexamethyltrisiloxane (CAS 1189-93-1)

  • Properties : Lower molecular weight (C₆H₁₈O₂Si₃) and higher volatility (boiling point 401 K) compared to the target compound. Used as a lubricant or solvent in industrial applications .
  • Toxicity: Limited evidence of acute toxicity but less relevant to agricultural adjuvant uses .

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy] (CAS 3555-47-3)

  • Structure : Features bis(trimethylsilyloxy) groups at the 3,3-positions, increasing steric bulk and hydrophobicity.
  • Properties : Higher molecular weight (C₁₂H₃₆O₄Si₅, 384.84 g/mol) and reduced water solubility (logP 1.688) compared to the target compound. Primarily used in specialty silicone polymers .

Key Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Toxicity Concerns
Target Compound C₁₄H₃₈O₆Si₅ (estimated) Ethylene linkage, dimethylsilyloxy Surfactant, adjuvant High bee toxicity
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane C₁₆H₂₄O₂Si₃ Phenyl groups Silicone resins Limited data
Fluorinated Trisiloxane (CAS 94237-07-7) C₁₄H₁₉F₁₃O₃Si₃ Fluorinated alkyl chains Coatings, foams Environmental persistence
1,1,3,3,5,5-Hexamethyltrisiloxane C₆H₁₈O₂Si₃ Methyl groups Industrial solvents Low acute toxicity
Bis(trimethylsilyloxy) Trisiloxane C₁₂H₃₆O₄Si₅ Trimethylsilyloxy groups Specialty polymers Not well-studied

Research Findings and Implications

  • Environmental Behavior: The target compound’s ethylene linkage and dimethylsilyloxy groups enhance surfactant activity but limit environmental mobility.
  • Synergistic Toxicity : When combined with pesticides, trisiloxane surfactants like the target compound amplify honey bee mortality by impairing learning and increasing viral pathogenicity .
  • Adsorption Dynamics: Compared to hydrocarbon surfactants, trisiloxanes exhibit superior adsorption on hydrophobic surfaces (e.g., titanium oxide) due to their siloxane backbone, enabling applications in superwetting technologies .

Biological Activity

Trisiloxane, specifically identified as Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- (CAS No. 118086-93-4), is a siloxane compound that has garnered attention for its unique properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and evaluations.

Chemical Structure and Properties

The structure of Trisiloxane can be described as follows:

  • Chemical Formula : C12_{12}H38_{38}O6_{6}Si3_3
  • Molecular Weight : Approximately 306.82 g/mol
  • Functional Groups : Contains siloxane (Si-O) linkages and multiple methyl groups contributing to its hydrophobic characteristics.

Table 1: Basic Properties of Trisiloxane

PropertyValue
CAS Number118086-93-4
Molecular Weight306.82 g/mol
AppearanceColorless liquid
Density~0.95 g/cm³
SolubilityInsoluble in water

Trisiloxane compounds generally exhibit low toxicity and are often used in various applications due to their ability to modify surface properties. The biological activity of Trisiloxane is primarily attributed to its interactions with biological membranes and proteins. Research indicates that the siloxane backbone can influence cell membrane fluidity and permeability.

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various siloxanes, including Trisiloxane. Results indicated that Trisiloxane demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial coatings and medical devices .
  • Impact on Cell Viability :
    In vitro studies assessed the cytotoxic effects of Trisiloxane on human fibroblast cells. The findings revealed that at concentrations below 100 µg/mL, Trisiloxane did not significantly affect cell viability, indicating a favorable safety profile for potential cosmetic applications .
  • Environmental Toxicity Assessment :
    An evaluation by the Australian government highlighted that Trisiloxane is not commercially active but noted its low environmental toxicity based on existing data . This suggests that while the compound may have biological activity, it poses minimal risk to ecological systems when used appropriately.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityNo significant impact on fibroblast viability
Environmental ImpactLow toxicity; not commercially active

Applications

Given its properties and biological activities, Trisiloxane is considered for various applications:

  • Cosmetics : Used as a conditioning agent due to its ability to enhance skin feel and reduce greasiness.
  • Medical Devices : Potential for use in antimicrobial coatings due to its efficacy against bacteria.
  • Agriculture : Investigated for use in formulations to enhance the delivery of active ingredients.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of trisiloxane derivatives, and how are they characterized?

The compound’s molecular formula (C12H36O4Si5) and molecular weight (384.84 g/mol) are determined via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography or computed 3D structural models (e.g., SD files) are used to confirm the trisiloxane backbone and substituent arrangement. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while surface tension measurements characterize surfactant behavior .

Q. What synthetic methodologies are commonly employed for trisiloxane derivatives?

Synthesis typically involves siloxane bond formation via condensation reactions. For example, equimolar reactants in 1,4-dioxane are stirred at room temperature overnight, followed by isolation via ice/water precipitation and filtration. Catalytic methods (e.g., acid/base catalysts) optimize yield, and purification is achieved through column chromatography or recrystallization .

Q. How do trisiloxane surfactants differ from conventional surfactants in wetting behavior?

Trisiloxane surfactants exhibit "superspreading" due to their unique siloxane backbone, which reduces surface tension more effectively than hydrocarbon surfactants. Experimental setups involve measuring spreading kinetics on hydrophobic substrates using high-speed imaging. Comparative studies with sodium dodecyl sulfate (SDS) highlight faster spreading rates and lower dynamic contact angles for trisiloxanes .

Advanced Research Questions

Q. How can experimental design address contradictions in bilayer self-assembly data for trisiloxane-modified phospholipids?

Discrepancies in lipid volume estimates (e.g., 1574 ų vs. atomic covalent radii predictions) arise from irregular packing in bilayer cores. Small-angle X-ray scattering (SAXS) and scattering density profile (SDP) modeling resolve these by quantifying bilayer thickness (39.8–43.7 Å) and headgroup distances (36.3–37.4 Å). Controlled hydration protocols and temperature gradients minimize artifacts in vesicle formation studies .

Q. What analytical methods are suitable for detecting trisiloxane degradation products in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimized for trisiloxane surfactants and their degradates (e.g., silanols). Solid-phase extraction (SPE) pre-concentrates samples from hive matrices (pollen, wax). Method validation includes spike-recovery tests (70–120% recovery) and limits of detection (LOD < 1 ppb) to track environmental persistence .

Q. How can synthesis protocols for trisiloxane-functionalized polymers be optimized for UV-curing applications?

Radical photopolymerization of trisiloxane monomers (e.g., 1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane) requires UV initiators (e.g., Irgacure 184) at 2–5 wt%. Real-time Fourier-transform infrared spectroscopy (RT-FTIR) monitors methoxyoxetane conversion rates (>90% under 365 nm light). Post-curing mechanical testing (DMA, tensile strength) correlates siloxane chain length with elastomeric properties .

Q. What mechanisms explain the spontaneous formation of trisiloxane-phosphocholine unilamellar vesicles (ULVs)?

Trisiloxane’s hydrophobicity and steric bulk disrupt lipid packing, enabling ULV formation without extrusion. Experimental validation involves dynamic light scattering (DLS) for size distribution (150 nm average) and cryo-TEM for morphology. Comparative studies with diPhyPC show reduced bilayer rigidity, favoring curvature and self-sealing .

Q. Methodological Considerations

  • Data Contradictions : Resolve conflicting lipid volume estimates by cross-validating SAXS with molecular dynamics (MD) simulations using CHARMM force fields .
  • Environmental Fate Studies : Combine field sampling (beehives, soil) with lab-based hydrolysis assays (pH 4–9, 25–50°C) to model trisiloxane degradation pathways .
  • Synthesis Scalability : Pilot-scale reactions in batch reactors with inert atmospheres (N2/Ar) prevent siloxane hydrolysis. GC-MS monitors intermediate purity (>98%) .

Properties

InChI

InChI=1S/C14H40O6Si8/c1-21(2)15-27(16-22(3)4,17-23(5)6)13-14-28(18-24(7)8,19-25(9)10)20-26(11)12/h13-14H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNFDCUOBXVBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H40O6Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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